molecular formula C29H34Cl4F2N4O3 B1259575 Mioflazine hydrochloride CAS No. 79467-24-6

Mioflazine hydrochloride

Cat. No.: B1259575
CAS No.: 79467-24-6
M. Wt: 666.4 g/mol
InChI Key: CAEGSEJNBXUDOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mioflazine hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not widely published. general methods for preparing similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization or chromatography to achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

Mioflazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or hydrazones, while reduction may produce alcohols or amines .

Mechanism of Action

Mioflazine hydrochloride exerts its effects by inhibiting the uptake of nucleosides, which are essential for various cellular processes. This inhibition affects the availability of nucleosides for DNA and RNA synthesis, thereby influencing cell proliferation and function. The molecular targets include nucleoside transporters, and the pathways involved are related to nucleoside metabolism and cellular signaling .

Properties

CAS No.

79467-24-6

Molecular Formula

C29H34Cl4F2N4O3

Molecular Weight

666.4 g/mol

IUPAC Name

1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide;hydrate;dihydrochloride

InChI

InChI=1S/C29H30Cl2F2N4O2.2ClH.H2O/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20;;;/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38);2*1H;1H2

InChI Key

CAEGSEJNBXUDOD-UHFFFAOYSA-N

SMILES

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.Cl.Cl

Canonical SMILES

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.Cl.Cl

Synonyms

mioflazine
R 51 469
R 51469
R-51469

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.05 parts of 2-chloro-N-(2,6-dichlorophenyl)acetamide, 5.6 parts of 1-[4,4-bis(4-fluorophenyl)butyl]-2-piperazinecarboxamide, 2.94 parts of N,N-diethylethanamine and 63 parts of N,N-dimethylformamide was stirred for 5 hours at 70° C. The reaction mixture was poured onto ice-water. The precipitated product was filtered off and dissolved in dichloromethane. The solution was washed with water, dried, filtered and evaporated. The residue was purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was converted into the hydrochloride salt in 2-propanone and 2-propanol. The salt was filtered off and stirred for 30 minutes in 1,1'-oxybisethane, yielding 4.54 parts of 3-(aminocarbonyl)-4-[4,4-bis(4-fluorophenyl)butyl]-N-(2,6-dichlorophenyl)-1-piperazineacetamide dihydrochloride monohydrate; mp. 182.7° C. (compound 72).
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